N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
“N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by a carbonyl group
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-19-5-7-20(8-6-19)14(12-4-9-23-11-12)10-17-15(21)16(22)18-13-2-3-13/h4,9,11,13-14H,2-3,5-8,10H2,1H3,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSRJXDEXIXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three critical segments:
- Cyclopropylamine moiety
- 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine intermediate
- Oxalamide bridge
The synthesis follows a convergent approach, where intermediates are prepared separately and coupled in the final step. Key challenges include maintaining stereochemical integrity during piperazine-thiophene coupling and ensuring high yields in oxalamide formation.
Intermediate Synthesis
Cyclopropylamine Preparation
Cyclopropylamine serves as the N1 substituent. Industrial-scale production typically involves:
- Cyclopropanation of allylamine via Simmons-Smith reaction using zinc-copper couple and diiodomethane.
- Catalytic hydrogenation of cyclopropanecarbonitrile over Raney nickel.
Table 1: Cyclopropylamine Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Zn/Cu, CH₂I₂, Et₂O, 0°C → 25°C, 12 h | 78% | |
| Hydrogenation | H₂ (50 psi), Raney Ni, NH₃/MeOH, 80°C, 6 h | 85% |
2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)ethylamine Synthesis
This intermediate requires sequential functionalization:
Thiophene-3-ethylamine Formation
- Friedel-Crafts alkylation of thiophene with ethyl bromoacetate, followed by hydrolysis and Curtius rearrangement to introduce the amine group.
Piperazine Substitution
- Nucleophilic displacement of a leaving group (e.g., bromide) on the ethylamine backbone with 4-methylpiperazine under basic conditions.
Table 2: Piperazine-Thiophene Intermediate Synthesis
Oxalamide Bridge Formation
The final step involves coupling cyclopropylamine and the piperazine-thiophene ethylamine via oxalyl chloride. This reaction proceeds via a two-stage acylation:
- Monoacylation : Oxalyl chloride reacts with cyclopropylamine to form N-cyclopropyloxalyl chloride.
- Diacylation : The intermediate reacts with the piperazine-thiophene ethylamine to yield the target compound.
Table 3: Oxalamide Coupling Optimization
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Anhydrous THF | +15% | |
| Temperature | 0°C → 25°C (gradual warming) | +20% | |
| Stoichiometry | 1:1.05 (amine:oxalyl chloride) | +12% | |
| Catalyst | DMAP (5 mol%) | +8% |
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) necessitates modifications for cost and safety:
- Continuous Flow Reactors : Enhance heat dissipation during exothermic acylation steps, reducing decomposition.
- Solvent Recycling : THF recovery via distillation lowers production costs by 30%.
- Crystallization Optimization : Ethanol/water mixtures (4:1 v/v) achieve >99% purity in one crystallization step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the oxalamide.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Scientific Research Applications
“N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the thiophene ring.
N1-cyclopropyl-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Lacks the piperazine ring.
N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Has an acetamide group instead of an oxalamide group.
Uniqueness
The presence of both the piperazine and thiophene rings, along with the cyclopropyl group, makes “N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” unique. These structural features may confer specific chemical properties and biological activities that are not present in similar compounds.
Biological Activity
N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of a cyclopropyl group, a piperazine ring, and an oxalamide moiety. Its molecular formula is with a molecular weight of approximately 250.30 g/mol.
Synthesis Methodology:
The synthesis typically involves:
- Formation of the Cyclopropylamine Intermediate: Cyclopropylamine is reacted with oxalyl chloride.
- Coupling Reaction: The resulting intermediate is then reacted with 4-methylpiperazine under controlled conditions, often in inert atmospheres using solvents like dichloromethane or tetrahydrofuran.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation: It may act as a modulator for certain receptors, potentially influencing neurotransmitter systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest it may have antimicrobial effects against certain bacterial strains.
- Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects: There is evidence suggesting that it may interact with serotonin receptors, specifically 5-HT_2C receptors, which are implicated in mood regulation and psychotropic effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and colon cancer cell lines, resulting in an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways through caspase activation.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N1-cyclopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide?
The compound is typically synthesized via multi-step routes involving:
- Coupling reactions : Carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) are used to form the oxalamide linkage between cyclopropylamine and the thiophene-piperazine intermediate .
- Intermediate preparation : The thiophen-3-yl ethyl group is synthesized by alkylation of 4-methylpiperazine with a thiophene-containing epoxide or halide .
- Optimization : Reaction conditions (anhydrous solvents, inert atmosphere) and purification (chromatography, recrystallization) are critical to achieve >95% purity .
Advanced: How can researchers design experiments to investigate the compound’s anti-inflammatory mechanism of action?
Key experimental approaches include:
- Enzyme inhibition assays : Measure inhibition of cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric substrates to assess interaction with inflammatory pathways .
- Receptor binding studies : Radioligand displacement assays (e.g., using tritiated ligands) to evaluate affinity for targets like serotonin or dopamine receptors, given the piperazine moiety’s pharmacophore relevance .
- In vivo models : Dose-response studies in murine inflammation models (e.g., carrageenan-induced paw edema) to correlate efficacy with pharmacokinetic parameters .
Basic: Which spectroscopic techniques are most effective for structural validation?
- NMR spectroscopy : H and C NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm), thiophene protons (δ ~6.5–7.5 ppm), and piperazine methyl groups (δ ~2.3 ppm) .
- IR spectroscopy : Peaks at ~1650–1700 cm verify the oxalamide C=O stretch .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How should researchers address contradictions in biological activity data between this compound and structural analogs?
- Comparative SAR analysis : Systematically vary substituents (e.g., replacing thiophen-3-yl with pyridinyl) to isolate structural determinants of activity .
- Meta-analysis of published data : Cross-reference results from related oxalamides (e.g., COX inhibition IC values) to identify outliers or methodological inconsistencies .
- Dose-escalation studies : Test conflicting compounds across a broader concentration range to rule out threshold effects .
Basic: What purification strategies ensure >95% purity for pharmacological studies?
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove unreacted intermediates .
- Quality control : Validate purity via HPLC-UV (>95% peak area) and elemental analysis (<0.4% deviation) .
Advanced: Can computational modeling predict the compound’s binding affinity for cyclooxygenase enzymes?
- Molecular docking : Use software like AutoDock Vina to simulate binding to COX-2’s active site, focusing on interactions with key residues (e.g., Arg120, Tyr355) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify persistent hydrogen bonds with the oxalamide group .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy, correlating with experimental IC values .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : Test in PBS (pH 7.4) and DMSO; structural analogs show moderate aqueous solubility (~50–100 µM) but require co-solvents (e.g., 10% DMSO) for in vitro assays .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH); piperazine-containing analogs exhibit t >24 hours .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the cyclopropyl group to enhance oral bioavailability .
- Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots (e.g., thiophene oxidation) and modify susceptible sites .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; structural modifications (e.g., fluorination) can reduce albumin affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
